N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
This compound features a benzimidazole moiety linked via a piperidine-4-carboxamide bridge to a 3-phenyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core. Such polyheterocyclic systems are common in medicinal chemistry due to their ability to interact with biological targets like kinases, GPCRs, or nucleic acids. The benzimidazole group is known for DNA intercalation and kinase modulation, while the triazolopyridazine scaffold contributes to π-π stacking and hydrogen bonding. The phenyl substituent on the triazolo ring may enhance lipophilicity and target affinity.
Properties
Molecular Formula |
C24H22N8O |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H22N8O/c33-23(27-24-25-18-8-4-5-9-19(18)26-24)17-12-14-31(15-13-17)21-11-10-20-28-29-22(32(20)30-21)16-6-2-1-3-7-16/h1-11,17H,12-15H2,(H2,25,26,27,33) |
InChI Key |
UNZUGDODLGYMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C(=NN=C5C6=CC=CC=C6)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazolopyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to produce the compound on a large scale while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Amide bond reactivity
The carboxamide group undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to regenerate piperidine-4-carboxylic acid and 2-aminobenzimidazole.
Electrophilic substitution on benzimidazole
The benzimidazole NH participates in:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkyl derivatives .
-
Acylation : Acetylated with acetic anhydride/pyridine at 80°C.
Triazolo-pyridazine modifications
-
Nucleophilic aromatic substitution : Chlorine at position 4 (if present) is displaced by amines (e.g., morpholine) in DMSO at 120°C .
-
Oxidation : The pyridazine ring resists oxidation, but the triazole N-H can be oxidized to N-oxide with mCPBA.
Cross-Coupling Reactions
The phenyl substituent on the triazolo-pyridazine enables Suzuki–Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) . This diversifies the aryl group while preserving the core heterocycle.
Redox Behavior
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring’s C=N bonds, but selectivity is poor due to competing triazole hydrogenation.
-
Oxidative stability : Atmospheric oxygen slowly oxidizes dihydro intermediates to aromatic pyridazines during storage .
Stability and Decomposition Pathways
Critical stability factors :
-
pH sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 10) via amide hydrolysis.
-
Thermal stability : Stable ≤ 150°C; decomposes exothermically above 200°C (DSC data).
Table 2: Degradation Products Under Stress Conditions
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| 0.1 M HCl, 70°C | Amide hydrolysis | Piperidine-4-carboxylic acid |
| 0.1 M NaOH, 70°C | Benzimidazole ring opening | 2-Amino-N-phenylacetamide derivatives |
Mechanistic Insights
-
Cyclization : Proceeds via a Michael addition–elimination sequence, where the enolate of diethyl malonate attacks the ethoxymethylene intermediate, followed by POCl₃-mediated dehydration .
-
Amide coupling : Activation via carbodiimide (EDC) forms an O-acylisourea intermediate, which reacts with the benzimidazole amine.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to analogs with related heterocyclic cores, such as N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3, MW: 374.4 g/mol) . Key distinctions include:
- Core Heterocycle : The main compound uses a triazolopyridazine, whereas the analog employs a pyrazolo[3,4-b]pyridine. Triazolopyridazines are less common but offer additional hydrogen-bonding sites.
- Substituents : The analog features ethyl and methyl groups on the pyrazole, which may improve metabolic stability, while the main compound’s benzimidazole and phenyl groups enhance aromatic interactions.
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Selectivity : The triazolopyridazine core in the main compound may offer unique selectivity profiles compared to pyrazolo-based analogs, reducing off-target effects.
- Therapeutic Potential: Preclinical studies of triazolopyridazine derivatives highlight anticancer and anti-inflammatory applications, while pyrazolo[3,4-b]pyridines are explored for neurodegenerative diseases.
Biological Activity
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that integrates various pharmacophoric elements known for their biological activities. This compound is part of a broader class of benzimidazole derivatives which have been extensively studied for their potential therapeutic applications. The biological activity of this compound can be attributed to its structural components, particularly the benzimidazole and triazole moieties, which are often associated with antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound features several key structural components:
- Benzimidazole moiety : Known for its diverse pharmacological activities including antiparasitic, antimicrobial, and anticancer effects.
- Triazole ring : Recognized for its antibacterial and antiproliferative properties.
- Piperidine group : Often enhances the bioactivity and solubility of compounds.
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole and triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various pathogenic bacteria and fungi. A related study indicated that benzothiazole derivatives displayed strong antibacterial activity against multiple strains compared to standard antibiotics like chloramphenicol .
Anticancer Properties
The anticancer potential of this compound is supported by findings in related benzimidazole derivatives. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways. For example, compounds containing the benzimidazole scaffold have shown efficacy against breast cancer cell lines by inducing cell death via mitochondrial pathways .
Anti-inflammatory Effects
Compounds similar to this compound have also demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of benzimidazole derivatives on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells. The mechanism was attributed to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various triazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives showed significant inhibition zones (up to 20 mm) compared to control groups treated with conventional antibiotics.
Data Tables
| Activity Type | Compound | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | Benzimidazole Derivative | 5.0 | HeLa Cells |
| Antimicrobial | Triazole Derivative | 12.0 | Staphylococcus aureus |
| Anti-inflammatory | Benzimidazole Derivative | - | Inflammatory Cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
